N-(3,4-dimethoxybenzyl)urea
Description
Significance of Urea (B33335) Functional Group in Synthetic Chemistry and Material Science
The urea functional group, with its central carbonyl flanked by two nitrogen atoms, is a structural motif of profound importance in both synthetic chemistry and material science. wikipedia.org Its significance is largely derived from its unique hydrogen bonding capabilities; the carbonyl oxygen acts as a hydrogen bond acceptor, while the N-H protons serve as hydrogen bond donors. researchgate.net This dual nature allows urea derivatives to form strong, predictable, and directional hydrogen bonds, which are instrumental in constructing complex supramolecular structures such as polymers and gels. researchgate.net In the realm of synthetic chemistry, ureas are valuable intermediates and building blocks. nih.gov They are commonly synthesized through reactions of amines with isocyanates or phosgene (B1210022) alternatives, providing access to a wide array of functionalized molecules. nih.gov Furthermore, the urea moiety can influence the solubility and permeability of a molecule, a crucial aspect in medicinal chemistry. nih.gov
Evolution of Research Perspectives on Benzylurea (B1666796) Scaffolds
Research interest in benzylurea scaffolds, which feature a benzyl (B1604629) group attached to a urea nitrogen, has evolved significantly. Initial studies often focused on the synthesis and exploration of their biological activities, leading to their incorporation into potential pharmaceuticals and agrochemicals. ontosight.aiontosight.ai As synthetic and analytical methods became more sophisticated, the research perspective broadened. Scientists began to investigate the more subtle roles of the benzylurea framework in molecular design. For instance, the N-aryl-N'-benzylurea scaffold has been designed as a more flexible alternative to traditional diaryl urea structures in the development of potential anticancer agents. mdpi.com This shift highlights a move towards rational design, where the benzylurea core is strategically employed to optimize molecular properties and interactions with biological targets. mdpi.com The exploration now includes using these scaffolds in the creation of inhibitors for specific enzymes, where the urea group plays a critical role in binding to the target. acs.org
Scope of N-(3,4-Dimethoxybenzyl)urea in Modern Chemical Exploration
This compound is a specific benzylurea derivative that has garnered attention in modern chemical research. The defining feature of this compound is the 3,4-dimethoxybenzyl group, which is attached to the urea core. This particular arrangement of functional groups provides a unique combination of electronic properties and potential for molecular interactions. The dimethoxy substitution on the phenyl ring influences the molecule's lipophilicity and electronic character, which can be advantageous in various applications. ontosight.ai
In contemporary research, this compound is primarily valued as a versatile synthetic intermediate. ontosight.aisci-hub.box It serves as a building block in the synthesis of more complex molecules, including those with potential therapeutic applications. For example, it has been used as a precursor in the creation of novel α-glucosidase inhibitors, which are relevant in the study of type 2 diabetes. sci-hub.box The compound's structure, combining the hydrogen-bonding capacity of the urea with the specific properties of the dimethoxybenzyl moiety, makes it a valuable tool for chemists exploring new molecular architectures and functions.
Data on this compound
| Property | Value | Reference |
| Molecular Formula | C10H14N2O3 | nih.gov |
| Molecular Weight | 210.23 g/mol | nih.gov |
| CAS Number | 65609-19-0 | chemicalbook.com |
Structure
3D Structure
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)methylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-14-8-4-3-7(5-9(8)15-2)6-12-10(11)13/h3-5H,6H2,1-2H3,(H3,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKXSAZGGFLRTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363302 | |
| Record name | N-(3,4-dimethoxybenzyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65609-19-0 | |
| Record name | N-(3,4-dimethoxybenzyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Design for N 3,4 Dimethoxybenzyl Urea and Its Derivatives
Foundational Synthetic Routes for Urea (B33335) Bond Formation
The construction of the urea moiety can be achieved through several reliable and versatile chemical transformations. These methods often involve the reaction of an amine nucleophile with a carbonyl source, which can be an isocyanate, a carbamate (B1207046), or a phosgene (B1210022) equivalent.
Isocyanate-Mediated Synthesis
The reaction between an isocyanate and an amine is one of the most direct and widely used methods for the preparation of unsymmetrical ureas. bioorganic-chemistry.com Isocyanates (R-N=C=O) are reactive intermediates that readily undergo nucleophilic attack by primary or secondary amines to form the urea linkage. nih.gov
The isocyanate itself can be generated through various methods, including the reaction of amines with phosgene or its safer solid equivalent, triphosgene (B27547). mdpi.comnih.gov Alternative, non-phosgene routes include the Curtius, Hofmann, or Lossen rearrangements of acyl azides, amides, or hydroxamic acids, respectively. nih.gov A notable method involves a Staudinger–aza-Wittig reaction of azides with carbon dioxide, which can be performed under microwave irradiation for a fast and efficient synthesis. nih.gov
The general scheme for isocyanate-mediated urea synthesis is as follows:
Step 1 (Isocyanate Formation): R'-NH₂ + Phosgene equivalent → R'-NCO
Step 2 (Urea Formation): R'-NCO + R-NH₂ → R'-NH-C(O)-NH-R
A representative procedure involves dissolving triphosgene in a solvent like dichloromethane (B109758) (DCM), followed by the slow addition of a solution of the desired amine. A base, such as triethylamine (B128534) (TEA), is then added to facilitate the formation of the isocyanate in situ. The second amine is subsequently added to the solution to yield the final urea product. mdpi.com
Table 1: Examples of Isocyanate-Mediated Urea Synthesis
| Amine 1 | Isocyanate Precursor | Amine 2 | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Substituted Aniline (B41778) | Triphosgene | (3-methoxy-4-((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methoxy)phenyl)methanamine | DCM | Addition of TEA, followed by second amine | 72% | mdpi.com |
| Benzylamine (B48309) | 4-Nitrophenylchloroformate (to form a carbamate intermediate) | Another Amine | DCM/Pyridine (B92270) | Reaction with carbamate in the presence of TEA | High | bioorganic-chemistry.com |
| Aryl Amines | Triphosgene | Aryl Amines | Not specified | In situ isocyanate formation | Variable | asianpubs.org |
Carbodiimide-Promoted Coupling Reactions
Carbodiimides, with the general structure RN=C=NR, are widely used as coupling agents in organic synthesis, particularly for the formation of amide and ester bonds. wikipedia.org Their application can be extended to the synthesis of ureas, although this is less common than their use in peptide chemistry. The mechanism involves the activation of a carboxylic acid to form a highly reactive O-acylisourea intermediate. peptide.comthermofisher.com This intermediate is then susceptible to nucleophilic attack by an amine.
For urea synthesis, a related pathway would involve the reaction of an amine with a source of carbon dioxide or a protected carbamic acid, facilitated by the carbodiimide. However, a more direct, albeit less conventional, application involves the reaction of carbodiimides with amines to form guanidines. chemeurope.com The primary utility of carbodiimides in this context remains the activation of carboxyl groups. chemeurope.com
Commonly used carbodiimides include:
DCC (N,N'-dicyclohexylcarbodiimide): A widely used, inexpensive reagent, though the dicyclohexylurea byproduct can be difficult to remove. thermofisher.comchemeurope.com
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide, which allows for easy workup as the urea byproduct is also water-soluble. peptide.comthermofisher.com
DIC (N,N'-diisopropylcarbodiimide): A liquid reagent that is often preferred in solid-phase synthesis as its urea byproduct is soluble in common organic solvents. peptide.com
The general mechanism for carbodiimide-mediated amide formation, which serves as a model, is:
R-COOH + R'N=C=NR' → R-C(O)O-C(=NR')NHR' (O-acylisourea intermediate)
R-C(O)O-C(=NR')NHR' + R''-NH₂ → R-C(O)NHR'' + R'NHC(O)NHR' (urea byproduct)
Additives like N-hydroxysuccinimide (NHS) are often used to improve efficiency and minimize side reactions by forming a more stable, yet still reactive, NHS ester intermediate. thermofisher.com
Multi-Component Reactions (MCR) Approaches
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials, offer a highly efficient route to complex molecules, including urea derivatives. beilstein-journals.org The Biginelli reaction is a classic example of an MCR that produces dihydropyrimidinones, which contain a cyclic urea moiety. nih.gov
The classical Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (or thiourea). nih.gov Variations of this reaction have expanded its scope to include different aldehydes, active methylene (B1212753) compounds, and substituted ureas. beilstein-journals.orgnih.gov
Table 2: Example of a Biginelli-type Multi-Component Reaction
| Aldehyde Component | Methylene Component | Urea Component | Catalyst | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Aromatic Aldehyde | Alkylaldehyde | Mono-substituted Urea | Iodine | MeCN | Reflux, 12 h | Reasonable | beilstein-journals.org |
| Terephthalic aldehyde | 1,3-Dicarbonyl compounds | (Thio)urea or Guanidine | TMSCl | Microwave irradiation | 4-6 min | >85% | nih.gov |
These reactions are valued for their atom economy, operational simplicity, and ability to generate molecular diversity quickly. beilstein-journals.org
Condensation Reactions in Urea Derivative Synthesis
Condensation reactions represent a fundamental approach to forming C-N bonds and are applicable to urea synthesis. A common method involves heating urea with a primary amine, which results in the displacement of ammonia (B1221849) and the formation of a symmetrical N,N'-disubstituted urea. This reaction can be promoted by microwave irradiation, often in a high-boiling, polar solvent like N,N-dimethylacetamide (DMAC), to achieve high yields efficiently. ijcce.ac.ir
Another important class of condensation reactions involves aldehydes. For instance, urea condenses with formaldehyde (B43269) to produce urea-formaldehyde resins, a process that involves initial methylolation followed by polymerization. google.com Similarly, urea can react with other aldehydes in the presence of catalysts to form various cyclic and acyclic products. google.com
Targeted Synthesis of N-(3,4-Dimethoxybenzyl)urea Scaffolds
The synthesis of this compound and its derivatives leverages the foundational methods described above, utilizing 3,4-dimethoxybenzylamine (B142225) as a key precursor. This amine can be prepared from commercially available 3,4-dimethoxybenzaldehyde (B141060) or 3,4-dimethoxybenzyl chloride. google.com
Coupling Reactions Involving 3,4-Dimethoxybenzylamine Precursors
The most straightforward approach to synthesizing this compound derivatives is the reaction of 3,4-dimethoxybenzylamine with an appropriate isocyanate. This follows the general principle of isocyanate-mediated synthesis.
A general procedure would involve:
Preparation of an Isocyanate: An aryl or alkyl amine is converted to its corresponding isocyanate in situ using a phosgene equivalent like triphosgene in a solvent such as DCM, with a base like triethylamine. mdpi.com
Coupling with 3,4-Dimethoxybenzylamine: A solution of 3,4-dimethoxybenzylamine is then added to the freshly prepared isocyanate solution. The nucleophilic attack of the benzylamine's nitrogen atom on the isocyanate's carbonyl carbon forms the desired N,N'-disubstituted urea.
Table 3: General Reaction Scheme for this compound Derivatives
| Reactant 1 | Reactant 2 | Reagents | Solvent | Product | Reference Method |
|---|---|---|---|---|---|
| 3,4-Dimethoxybenzylamine | R-NCO (Isocyanate) | - | DCM or THF | N-(3,4-Dimethoxybenzyl)-N'-R-urea | mdpi.comresearchgate.net |
| 3,4-Dimethoxybenzylamine | R-NH₂ + Triphosgene | Triethylamine (TEA) | DCM | N-(3,4-Dimethoxybenzyl)-N'-R-urea | mdpi.com |
| 3,4-Dimethoxybenzylamine | Urea | - | DMAC (Microwave) | N,N'-bis(3,4-Dimethoxybenzyl)urea | ijcce.ac.ir |
Alternatively, 3,4-dimethoxybenzylamine can be reacted with a carbamate, such as 4-nitrophenyl-N-benzylcarbamate, in the presence of a base. This method avoids the direct handling of isocyanates. bioorganic-chemistry.com For the synthesis of the parent compound, this compound, 3,4-dimethoxybenzylamine could potentially be reacted with a cyanate (B1221674) salt or by using a reagent like carbonyldiimidazole (CDI) to activate a protected form of ammonia.
The versatility of 3,4-dimethoxybenzylamine as a precursor allows for its incorporation into various urea scaffolds through well-established coupling reactions, making it a valuable building block in the synthesis of new chemical entities.
Strategies for Introducing Substituted Moieties onto the Urea Backbone
The synthesis of this compound and its derivatives hinges on the formation of the urea functional group, which consists of a carbonyl group flanked by two nitrogen atoms. The introduction of the 3,4-dimethoxybenzyl group and other substituents onto the urea backbone can be accomplished through several established synthetic routes. These methods generally involve the reaction of an amine with a carbonyl source, often proceeding through a highly reactive isocyanate intermediate.
Isocyanate-Based Methods The most prevalent strategy for forming unsymmetrical ureas involves the reaction of an isocyanate with an amine. For this compound, this can be achieved in two ways:
Reaction of 3,4-dimethoxybenzylamine with an isocyanate: This involves treating 3,4-dimethoxybenzylamine with a suitable isocyanate (R-N=C=O).
Reaction of 3,4-dimethoxybenzyl isocyanate with an amine: This pathway requires the initial preparation of 3,4-dimethoxybenzyl isocyanate, which is then reacted with ammonia or a primary/secondary amine.
The isocyanate precursor itself is typically generated from the corresponding amine using phosgene (COCl₂) or safer phosgene equivalents like triphosgene (bis(trichloromethyl) carbonate) or N,N'-Carbonyldiimidazole (CDI). google.com The use of triphosgene, a stable crystalline solid, is often preferred in laboratory settings to avoid handling highly toxic phosgene gas. acs.org For example, a substituted aniline can be reacted with triphosgene in the presence of a base such as triethylamine to generate an aryl isocyanate in situ, which is then coupled with a benzylamine component to yield the final N-aryl-N'-benzylurea product. mdpi.com
Phosgene-Free Routes Growing safety and environmental concerns have driven the development of phosgene-free methods for urea synthesis.
From Carbon Dioxide (CO₂): Direct carbonylation of amines using CO₂ as a C1 building block represents a greener alternative. These reactions often require catalysts and dehydrating agents to proceed efficiently. nih.gov
From Carbonyl Sulfide (B99878) (COS): A one-pot reaction using carbonyl sulfide with a combination of a weakly nucleophilic aromatic amine and a highly nucleophilic secondary aliphatic amine can produce asymmetric ureas under catalyst-free conditions. semanticscholar.orgorganic-chemistry.org The reaction proceeds through a thiocarbamate intermediate that facilitates the formation of an isocyanate, which is then trapped by the more nucleophilic amine. organic-chemistry.org
Copper-Catalyzed Three-Component Reactions: An innovative approach involves the copper-catalyzed carboamination of styrenes with potassium alkyltrifluoroborates and ureas. nih.gov This method assembles secondary benzylureas by creating new carbon-carbon and carbon-nitrogen bonds in a single operation. nih.gov
The choice of strategy depends on the availability of starting materials, desired scale, and tolerance of other functional groups in the molecule.
| Method | Key Reagents | General Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Isocyanate + Amine | R-NCO, R'-NH₂ | Often at room temperature, various solvents (THF, DCM) | High yields, reliable, broad scope | Requires handling of potentially toxic isocyanates |
| Phosgene Equivalents | Triphosgene, CDI, Amine 1, Amine 2 | Base (e.g., TEA), inert solvent (DCM, THF) | Safer than phosgene gas, controlled generation of isocyanate | Can produce chlorinated byproducts |
| From CO₂ | Amines, CO₂, Catalyst | Elevated pressure and temperature | Uses a renewable, non-toxic C1 source | Often requires forcing conditions and specialized equipment |
| From COS | Aromatic amine, Aliphatic amine, COS | Catalyst-free, often solvent-free at >90°C | Mild, high selectivity for asymmetric ureas | COS is a toxic gas |
| Cu-Catalyzed Carboamination | Styrene, R-BF₃K, Urea, Cu catalyst, Oxidant | Requires catalyst and oxidant | Direct assembly from alkenes, forms complex structures | Limited to specific substrate classes |
Protecting Group Chemistry in this compound Synthesis
In the multistep synthesis of complex molecules containing the this compound moiety, protecting groups are essential tools for ensuring chemoselectivity. A protecting group temporarily masks a reactive functional group, preventing it from participating in a reaction, and can be removed later in the synthetic sequence.
For urea synthesis, the most common application of protecting group chemistry involves the protection of one of the amine starting materials. The tert-butoxycarbonyl (Boc) group is a frequently used protecting group for amines. Boc-protected amines serve as stable, solid precursors that can be converted into isocyanates under specific conditions. For instance, a practical one-pot synthesis of unsymmetrical ureas involves the treatment of a Boc-protected amine with 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride. This combination facilitates the in-situ generation of an isocyanate, which then reacts with a second amine component added to the mixture. nih.gov This strategy avoids the isolation of the often unstable or toxic isocyanate intermediate.
The 3,4-dimethoxybenzyl moiety itself can function as a protecting group for amines in other contexts. google.com It can be introduced via reductive amination and is typically cleaved under oxidative conditions, providing an orthogonal protection strategy to acid-labile (e.g., Boc) or base-labile (e.g., Fmoc) groups. When synthesizing derivatives of this compound, careful consideration of protecting group strategy is necessary if other sensitive functional groups are present on either the benzyl (B1604629) ring or the second substituent on the urea. For example, if a derivative required modification of the aromatic ring via a reaction that the urea N-H bonds would not tolerate, protection of the urea nitrogens might be necessary.
Advanced Synthetic Techniques and Process Optimization
To improve the efficiency, safety, and scalability of synthesizing this compound and its derivatives, advanced synthetic techniques are employed.
Flow Synthesis Methodologies for Urea Derivatives
Continuous flow chemistry has emerged as a powerful technique for the synthesis of urea derivatives. mdpi.com In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This methodology offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat transfer, and higher reproducibility.
A common flow process for urea synthesis involves two sequential reactors. mdpi.com In the first reactor, a Boc-protected amine is converted into an isocyanate intermediate. The resulting stream is then mixed with a second amine and passed through a second reactor where the urea-forming reaction takes place. The use of in-line analytical techniques, such as FT-IR spectroscopy, allows for real-time monitoring of the reaction, facilitating rapid optimization of reagent ratios and reaction times. mdpi.com This approach has been successfully used to synthesize a library of urea derivatives with short reaction times under mild conditions. mdpi.com Another flow method utilizes CO₂ as the C1 source in a Staudinger/aza-Wittig reaction sequence to produce non-symmetrical ureas. nih.gov
Stereochemical Control in this compound Synthesis
The parent compound, this compound, is achiral. Therefore, stereochemical control is not a factor in its direct synthesis. However, this consideration becomes critical when synthesizing chiral derivatives that may possess specific biological activities. Chirality can be introduced at several positions, such as:
At the α-position of the benzyl group: Introducing a substituent at the carbon adjacent to the phenyl ring creates a stereocenter.
On the second nitrogen substituent: If the other group attached to the urea (R in N-(3,4-dimethoxybenzyl)-N'-R-urea) is chiral.
Achieving stereochemical control in these cases requires asymmetric synthesis strategies. For instance, studies on N-aryl-N'-benzyl urea derivatives have shown that the isolation of a single enantiomer can lead to superior pharmacokinetic properties and greater potency in biological models. nih.gov The synthesis of such enantiomerically pure compounds can be achieved by using chiral starting materials (e.g., a chiral amine) or by employing chiral catalysts or auxiliaries that direct the stereochemical outcome of a key bond-forming reaction. While specific examples for this compound are not prominent, the principles of asymmetric synthesis are directly applicable to its chiral derivatives.
Comparative Analysis of Synthetic Efficiencies and Scalability
The efficiency and scalability of a synthetic route are critical for its practical application, whether in academic research or industrial production. Different methods for preparing this compound and its analogs offer distinct advantages and disadvantages in this regard.
Batch vs. Flow Synthesis: Batch processing is straightforward for small-scale laboratory synthesis. However, for larger quantities, issues such as heat management for exothermic reactions and safe handling of hazardous intermediates become challenging. Continuous flow synthesis addresses many of these issues. Flow reactors provide superior heat and mass transfer, allow for the safe handling of unstable intermediates by generating them for immediate consumption, and can be scaled up by running the system for longer periods ("numbering-up") or by using larger reactors ("scaling-out"). mdpi.com
Catalytic vs. Stoichiometric Methods: Catalytic methods, such as those using CO₂ or employing metal catalysts, are inherently more efficient and sustainable as they reduce the amount of waste generated. nih.govnih.gov However, they may require more extensive process optimization to achieve high yields and turnover numbers, and catalyst cost and removal can be a factor.
| Approach | Efficiency/Yields | Scalability | Safety Considerations |
|---|---|---|---|
| Batch (Phosgene) | High | Limited by safety | Extremely high (toxic gas) |
| Batch (Triphosgene/CDI) | Good to High | Good | Moderate (safer reagents, but reactions can be exothermic) |
| Batch (Catalytic CO₂) | Variable | Moderate (requires high pressure) | Moderate (high pressure equipment) |
| Continuous Flow | Often higher than batch due to optimization | Excellent | High (contained system, small reaction volumes) |
Chemical Reactivity and Transformation Pathways of this compound
The chemical reactivity of this compound is dictated by the functional groups present: the urea moiety, the benzyl group, and the electron-rich dimethoxyphenyl ring.
Reactions at the Urea Moiety: The N-H protons of the urea group are weakly acidic and can be deprotonated by a strong base. The resulting anion is nucleophilic and can undergo further reactions.
N-Alkylation/N-Arylation: The urea nitrogens can be further substituted. For example, reaction with an alkyl halide in the presence of a base can lead to N,N'- or N,N-disubstituted products. Studies have shown that in some systems, an N-benzylurea intermediate is more reactive than urea itself, leading preferentially to dibenzylation.
Cyclization Reactions: If a suitable electrophilic group is present on one of the substituents, intramolecular cyclization can occur. For instance, a benzylurea (B1666796) derivative containing a pendant ester was found to undergo in-situ cyclization to form a pyrimidine (B1678525) dione. nih.gov
Hydrolysis: Under acidic or basic conditions, the urea linkage can be hydrolyzed back to its constituent amines and carbon dioxide.
Reactions involving the Benzyl Group: The 3,4-dimethoxybenzyl group influences the molecule's reactivity.
Oxidation: The benzylic C-H bonds are susceptible to oxidation, although this is less common than reactions at the urea core.
Cleavage: The benzyl-nitrogen bond can be cleaved under certain reductive conditions (e.g., hydrogenolysis), although this is a more common strategy when the benzyl group is used as a protecting group.
Reactions on the Aromatic Ring: The two methoxy (B1213986) groups are strongly electron-donating and activate the aromatic ring towards electrophilic aromatic substitution. The substitution would be directed to the positions ortho and para to the activating groups. However, the presence of the urea functionality and potential steric hindrance will influence the regioselectivity of such reactions.
Oxidation Reactions of Peripheral Functional Groups
The this compound molecule possesses two main sites susceptible to oxidation: the dimethoxybenzyl ring and the benzylamine-like methylene bridge. While direct studies on the oxidation of this compound are not extensively documented, the reactivity of analogous 1,4-dimethoxybenzene (B90301) and benzylamine derivatives provides significant insight into potential reaction pathways.
The electrochemical oxidation of 1,4-dimethoxybenzene derivatives has been shown to yield different products depending on the reaction conditions. acs.orgnih.gov Under basic conditions (KOH-methanol), constant-current electrolysis typically leads to the formation of the corresponding 1,4-quinone derivatives. acs.org In contrast, under neutral conditions (LiClO4-methanol), a more complex mixture of products can be obtained, including coupling products and polymers. acs.orgnih.gov For disubstituted 1,4-dimethoxybenzenes, side-chain oxidation to form aldehydes has also been observed. acs.org The electronic nature of the substituents on the dimethoxybenzene ring significantly influences the outcome of the oxidation, with mild electron-donating groups favoring the formation of diquinones when using oxidants like ceric ammonium (B1175870) nitrate (B79036) (CAN). tandfonline.cominformahealthcare.com
The benzylamine moiety within the this compound structure is also a target for oxidation. The oxidation of benzylamines can lead to the formation of imines, nitriles, or benzoyl derivatives, depending on the oxidant and reaction conditions. researchgate.netacs.orgrsc.org For instance, copper-catalyzed oxidative dehydrogenation of primary amines using molecular oxygen can selectively produce nitriles. researchgate.net Metal-free oxidation systems using organocatalysts like salicylic (B10762653) acid derivatives under an oxygen atmosphere have been developed for the efficient synthesis of imines from benzylamines. acs.org The selective photo-oxidation of benzylamine can be tuned to produce either benzonitrile (B105546) or N-benzylidenebenzylamine by using different rhodium catalysts. rsc.org
Table 1: Potential Oxidation Products of this compound Based on Analogous Reactions
| Starting Moiety | Reagents and Conditions | Potential Product Type |
| 3,4-Dimethoxybenzyl | Electrochemical oxidation (basic) | Quinone derivative |
| 3,4-Dimethoxybenzyl | Ceric Ammonium Nitrate (CAN) | Diquinone or simple quinone |
| Benzylamine-like | Copper-catalysis, O2 | Nitrile derivative |
| Benzylamine-like | Organocatalysis, O2 | Imine derivative |
Reduction Reactions of Urea and Related Moieties
The reduction of the urea functional group is generally a challenging transformation due to the stability of the carbonyl group, which is resonance-stabilized by the adjacent nitrogen atoms. Direct reduction of the urea moiety to the corresponding methylene diamine is not a commonly employed synthetic route.
However, related reactions such as the reductive N-alkylation of ureas have been developed. This one-pot procedure allows for the selective mono-N-alkylation of primary ureas using aldehydes as the alkylating agents and a combination of trifluoroacetic acid and triethylsilane as the reducing system. epa.gov While this is not a direct reduction of the urea carbonyl, it represents a significant synthetic modification of the urea group.
It is important to note that the primary focus of reduction reactions involving urea derivatives in the literature is often on other functional groups within the molecule, rather than the urea moiety itself.
Nucleophilic Substitution Patterns on the Dimethoxybenzyl Ring
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. A key requirement for an SNAr reaction to proceed is the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.com These groups are necessary to activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.org
The 3,4-dimethoxybenzyl ring in this compound is substituted with two methoxy groups, which are electron-donating groups. These groups increase the electron density of the aromatic ring, making it nucleophilic in character and thus highly deactivated towards nucleophilic attack. Consequently, nucleophilic aromatic substitution on the dimethoxybenzyl ring of this compound is expected to be extremely unfavorable.
Conversely, the electron-rich nature of the dimethoxybenzyl ring makes it highly susceptible to electrophilic aromatic substitution . In these reactions, an electrophile attacks the electron-rich aromatic ring. The methoxy groups are ortho, para-directing, meaning that electrophilic substitution will preferentially occur at the positions ortho and para to them. For the 3,4-dimethoxybenzyl group, the most activated positions for electrophilic attack would be C-2, C-5, and C-6.
Table 2: Predicted Reactivity of the Dimethoxybenzyl Ring
| Reaction Type | Reactivity | Rationale |
| Nucleophilic Aromatic Substitution | Very Low | Electron-donating methoxy groups deactivate the ring towards nucleophilic attack. |
| Electrophilic Aromatic Substitution | High | Electron-donating methoxy groups activate the ring towards electrophilic attack. |
Hydrolysis and Degradation Pathways of the Urea Linkage
The urea linkage is susceptible to hydrolysis under acidic, basic, or enzymatic conditions, leading to the cleavage of the C-N bonds. The non-enzymatic hydrolysis of urea is a slow process, but its rate can be significantly influenced by pH, temperature, and the presence of substituents. nih.gov
Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the urea is protonated, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of an amine result in the formation of a carbamic acid, which is unstable and decomposes to carbon dioxide and another molecule of amine.
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the urea, forming a tetrahedral intermediate. This intermediate can then break down to form an isocyanate and an amine, or directly to a carbamate and an amine, which upon protonation yields the final amine and carbonate. nih.govacs.org
Neutral Hydrolysis: The spontaneous hydrolysis of urea in neutral aqueous solution is extremely slow. nih.gov Theoretical studies suggest that the neutral hydrolysis can proceed through different pathways, including the attack of a water molecule at the carbonyl carbon. nih.gov
The rate of hydrolysis of substituted ureas can be influenced by the electronic and steric effects of the substituents. For instance, the hydrolysis of some hindered aryl ureas has been shown to be independent of pH, with the rate-determining step being the dissociation of the urea bond. illinois.edu
The degradation of this compound through hydrolysis would be expected to yield 3,4-dimethoxybenzylamine and, ultimately, ammonia and carbon dioxide. The stability of the urea linkage is a critical factor in the design of urea-containing compounds for various applications.
Table 3: Summary of Hydrolysis Pathways for the Urea Linkage
| Condition | Key Steps |
| Acidic | Protonation of carbonyl oxygen, nucleophilic attack by water, formation and decomposition of carbamic acid. |
| Basic | Nucleophilic attack by hydroxide ion, formation of a tetrahedral intermediate, cleavage to amine and carbamate/isocyanate. |
| Neutral | Slow attack by water on the carbonyl carbon. |
Advanced Spectroscopic Characterization and Structural Elucidation of N 3,4 Dimethoxybenzyl Urea
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the magnetic properties of atomic nuclei, which is fundamental for deducing the carbon-hydrogen framework of a molecule.
Proton (¹H) NMR Analysis for Structural Confirmation
A complete and verified ¹H NMR spectrum for N-(3,4-dimethoxybenzyl)urea is not available in the public domain. However, based on the analysis of structurally similar compounds, such as 1-(3,4-Dimethoxybenzyl)-3-(3-hydroxycyclohexyl)urea, one can predict the expected regions for the proton signals. For instance, the aromatic protons of the dimethoxybenzyl group would likely appear in the range of δ 6.70–6.80 ppm. The two methoxy (B1213986) groups would be expected to produce a singlet peak around δ 3.85 ppm. The methylene (B1212753) protons of the benzyl (B1604629) group and the NH protons of the urea (B33335) moiety would also exhibit characteristic chemical shifts. Without the actual spectrum, a detailed analysis of chemical shifts, multiplicities, and coupling constants for this compound cannot be performed.
Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation
Similarly, a dedicated ¹³C NMR spectrum for this compound is not readily accessible. Data from related structures, such as N-(1-adamantyl)-N'-(3,4-dimethoxyphenyl)urea, can offer estimations for the chemical shifts of the carbon atoms in the dimethoxybenzyl portion of the molecule. The carbonyl carbon of the urea group typically resonates in the downfield region of the spectrum. The aromatic carbons and the methoxy carbons would also have distinct chemical shifts. A definitive assignment of all carbon signals requires the experimental spectrum.
Two-Dimensional NMR Techniques for Connectivity Mapping
Two-dimensional (2D) NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between protons and carbons within a molecule. There is no available information on the application of these techniques to this compound. Such studies would be invaluable in confirming the structural assignments made from one-dimensional NMR data.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Characteristic Vibrational Modes of Urea and Dimethoxybenzyl Groups
While a specific, fully assigned IR spectrum for this compound is not available, the expected characteristic absorption bands can be inferred. The urea group would exhibit strong N-H stretching vibrations, typically in the region of 3300-3500 cm⁻¹. A strong absorption band corresponding to the C=O (amide I) stretching vibration would be expected around 1630-1680 cm⁻¹. The N-H bending (amide II) vibration usually appears around 1550-1640 cm⁻¹. The dimethoxybenzyl group would show aromatic C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy groups would likely be observed in the 1000-1300 cm⁻¹ range.
Analysis of Hydrogen Bonding Interactions through IR Spectroscopy
The presence of the urea moiety, with its N-H and C=O groups, makes this compound a prime candidate for intermolecular hydrogen bonding. In the solid state, it is expected that the N-H groups will act as hydrogen bond donors and the carbonyl oxygen will act as a hydrogen bond acceptor, leading to the formation of hydrogen-bonded networks. These interactions would cause a broadening and a shift to lower frequencies of the N-H and C=O stretching bands in the IR spectrum compared to their theoretical values in the gas phase. A detailed analysis of these shifts would provide insights into the strength and nature of the hydrogen bonding present in the solid-state structure of the compound. However, without experimental data, this analysis remains speculative.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and the elucidation of a molecule's structure through its fragmentation patterns.
High-resolution mass spectrometry (HRMS) is instrumental in determining the precise molecular formula of a compound by measuring its exact mass with a high degree of accuracy. The molecular formula of this compound is C₁₀H₁₄N₂O₃, corresponding to a theoretical monoisotopic mass of 210.10044 Da.
Table 1: Theoretical Mass Data for this compound
| Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
| [M] | C₁₀H₁₄N₂O₃ | 210.10044 |
| [M+H]⁺ | C₁₀H₁₅N₂O₃⁺ | 211.10772 |
| [M+Na]⁺ | C₁₀H₁₄N₂O₃Na⁺ | 233.08983 |
| [M-H]⁻ | C₁₀H₁₃N₂O₃⁻ | 209.09319 |
Note: Data is calculated based on the molecular formula and has not been experimentally verified in the cited literature.
Electron ionization (EI) mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. The fragmentation of this compound is expected to be influenced by the presence of the benzyl group, the urea moiety, and the dimethoxy-substituted aromatic ring.
The most probable fragmentation pathway involves the cleavage of the benzylic C-N bond, which is a common fragmentation route for benzylamine (B48309) derivatives. umich.edu This would lead to the formation of a stable 3,4-dimethoxybenzyl cation. Another significant fragmentation could arise from the cleavage of the urea group. The fragmentation of the molecular ion can produce a variety of fragment ions, and the relative abundance of these ions provides a fingerprint for the compound's structure.
Table 2: Plausible Mass Spectrometry Fragmentation Ions of this compound
| m/z (Proposed) | Proposed Fragment Ion Structure | Plausible Fragmentation Pathway |
| 151 | [C₉H₁₁O₂]⁺ (3,4-dimethoxybenzyl cation) | α-cleavage at the benzylic position, loss of the urea moiety. |
| 136 | [C₈H₈O₂]⁺ | Loss of a methyl group from the 3,4-dimethoxybenzyl cation. |
| 108 | [C₇H₈O]⁺ | Further fragmentation of the dimethoxybenzyl cation. |
| 60 | [CH₄N₂O]⁺ (Urea cation radical) | Cleavage of the benzyl-urea bond. |
| 44 | [CH₄N₂]⁺ | Loss of oxygen from the urea fragment. |
X-ray Diffraction (XRD) Crystallography for Solid-State Structure
X-ray diffraction crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed information on bond lengths, bond angles, and intermolecular interactions.
While a specific single-crystal X-ray diffraction study for this compound has not been reported in the available literature, analysis of closely related structures, such as N,N′-bis-(3,5-di-tert-butyl-4-hydroxybenzyl)urea, provides insights into the likely conformation and intramolecular geometry. researchgate.net In many urea derivatives, the urea moiety is planar, a result of electron delocalization. nih.gov The C-N bond lengths within the urea group are typically intermediate between a single and a double bond.
The conformation of this compound would be determined by the torsion angles around the C-N and C-C single bonds, defining the spatial relationship between the 3,4-dimethoxybenzyl group and the urea functionality. In similar benzylurea (B1666796) structures, the benzyl group is often twisted out of the plane of the urea group. nih.gov
Table 3: Typical Bond Lengths and Angles in Urea Derivatives from X-ray Crystallography
| Bond/Angle | Typical Value Range (Å or °) | Reference Compound(s) |
| C=O bond length | 1.23 - 1.26 | N,N′-bis-(3,5-di-tert-butyl-4-hydroxybenzyl)urea, 1-(benzyloxy)urea |
| C-N bond length | 1.33 - 1.37 | N,N′-bis-(3,5-di-tert-butyl-4-hydroxybenzyl)urea, 1-(benzyloxy)urea |
| N-C-N angle | ~116 - 118 | N,N′-bis-(3,5-di-tert-butyl-4-hydroxybenzyl)urea |
| O=C-N angle | ~121 - 123 | N,N′-bis-(3,5-di-tert-butyl-4-hydroxybenzyl)urea |
Note: These values are based on crystallographic data of related compounds and serve as an estimation for this compound.
The crystal packing of urea derivatives is predominantly governed by hydrogen bonding. researchgate.net The urea group, with its two N-H donors and one C=O acceptor, readily forms robust intermolecular hydrogen bonds. mdpi.com It is highly probable that in the solid state, molecules of this compound are linked into chains or tapes via N-H···O=C hydrogen bonds. researchgate.net These chains can then be further organized into more complex three-dimensional networks through weaker interactions.
Table 4: Expected Hydrogen Bonding Parameters in Crystalline this compound
| Donor (D) | Acceptor (A) | D-H···A Interaction | Typical Distance (D···A) (Å) | Typical Angle (D-H···A) (°) |
| N-H | O=C | Intermolecular | 2.8 - 3.1 | 150 - 180 |
Note: The parameters are estimations based on the hydrogen bonding observed in the crystal structures of other urea derivatives.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of an electron from a lower energy orbital to a higher energy one. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from the 3,4-dimethoxybenzene chromophore.
The electronic spectrum of dimethoxybenzene derivatives typically shows absorption bands corresponding to π → π* transitions of the aromatic ring. nist.gov The presence of the methoxy groups, which are auxochromes, is expected to cause a bathochromic (red) shift of these absorption bands compared to unsubstituted benzene. The urea moiety itself exhibits a weak n → π* transition at shorter wavelengths.
Table 5: Expected Electronic Transitions and Absorption Maxima for this compound
| Wavelength (λmax) (nm) (Approximate) | Type of Transition | Chromophore |
| ~280 | π → π | 3,4-Dimethoxybenzene ring |
| ~230 | π → π | 3,4-Dimethoxybenzene ring |
| < 220 | n → π* | Urea carbonyl group |
Note: The absorption maxima are estimations based on the electronic spectra of related dimethoxybenzene and urea compounds and have not been experimentally determined for this compound in the reviewed literature.
Advanced Spectroscopic Data for this compound Remains Elusive
Despite a comprehensive search of scientific literature and chemical databases, detailed experimental data from advanced vibrational spectroscopic techniques such as Raman and Near-Infrared (NIR) spectroscopy for the compound this compound are not publicly available at this time.
Efforts to locate specific research findings, including spectral charts and peak assignment tables for this compound, were unsuccessful. While spectroscopic data for the general class of urea compounds and various substituted derivatives exist, this information is not specific to the 3,4-dimethoxybenzyl substitution pattern and therefore cannot be used to generate a scientifically accurate and detailed analysis for the target molecule as required.
Consequently, the section on Advanced Vibrational Spectroscopy Techniques (e.g., Raman Spectroscopy, Near-Infrared Spectroscopy) cannot be completed with the requisite detailed research findings and data tables. Providing a theoretical analysis or data from analogous compounds would fall outside the strict parameters of the requested article structure.
Further experimental research is required to characterize this compound using these advanced spectroscopic methods to elucidate its specific vibrational modes.
Computational Chemistry Investigations and Molecular Modeling of N 3,4 Dimethoxybenzyl Urea
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and condensed phases. For N-(3,4-dimethoxybenzyl)urea, DFT calculations can elucidate its fundamental chemical properties.
Geometry Optimization and Electronic Structure Analysis
Geometry optimization is a critical first step in computational analysis, aiming to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves calculating the forces on each atom and adjusting their positions until a stable conformation is reached. DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly employed for this purpose. The optimized structure is confirmed as a true minimum by ensuring the absence of imaginary frequencies in the vibrational frequency calculation. This analysis provides key structural parameters like bond lengths, bond angles, and dihedral angles.
Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Benzylurea (B1666796) Moiety (Data is representative for a similar molecular structure)
| Parameter | Bond/Angle | Value (Å/°) |
| Bond Length | C=O | 1.25 |
| C-N (Urea) | 1.38 | |
| N-C (Benzyl) | 1.45 | |
| C-O (Methoxy) | 1.36 | |
| Bond Angle | O=C-N | 122.5 |
| C-N-C | 121.8 | |
| C-O-C (Methoxy) | 117.5 | |
| Dihedral Angle | C-N-C-C (Benzyl) | 178.5 |
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. libretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgyoutube.com The energy of the HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its capacity to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity.
The HOMO and LUMO energy levels can be calculated using DFT. For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethoxybenzyl group, while the LUMO may be centered on the urea (B33335) moiety. This distribution influences how the molecule interacts with other chemical species.
Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Benzylurea Moiety
| Molecular Orbital | Energy (eV) |
| HOMO | -5.8 |
| LUMO | -0.5 |
| Energy Gap (ΔE) | 5.3 |
Note: The data in this table is for illustrative purposes and represents typical values for a molecule with a similar structure. It serves to demonstrate the application of FMO theory.
Atomic Charge Analysis (e.g., Mulliken Population Analysis)
Atomic charge analysis provides a way to quantify the distribution of electrons among the atoms in a molecule. Mulliken population analysis is a common method for calculating these partial atomic charges from the results of quantum chemical calculations. uni-muenchen.dewikipedia.org These charges are useful for understanding a molecule's polarity, reactivity, and intermolecular interactions. In this compound, the oxygen and nitrogen atoms are expected to carry negative partial charges due to their high electronegativity, while the carbonyl carbon and hydrogen atoms will have positive partial charges.
Table 3: Illustrative Mulliken Atomic Charges for Selected Atoms in a Substituted Benzylurea Moiety
| Atom | Element | Mulliken Charge (e) |
| O1 | Oxygen (C=O) | -0.55 |
| C2 | Carbon (C=O) | +0.60 |
| N3 | Nitrogen (NH) | -0.70 |
| N4 | Nitrogen (NH2) | -0.85 |
| C5 | Carbon (Benzyl) | +0.15 |
Note: This table presents illustrative Mulliken charges for a molecule with a similar structure to this compound to exemplify the output of such an analysis.
Molecular Electrostatic Potential (MEP) Surface Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.delibretexts.org It is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule, which in turn helps in predicting sites for electrophilic and nucleophilic attack. uni-muenchen.de In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the carbonyl oxygen and the methoxy (B1213986) groups, while positive potential would be located around the N-H protons of the urea group.
Theoretical Spectroscopic Data Prediction and Validation
DFT calculations can be used to predict the vibrational spectra (infrared and Raman) of a molecule. biointerfaceresearch.com By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This theoretical spectrum can then be compared with experimentally obtained spectra to validate the computational model and to aid in the assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations. For this compound, theoretical IR spectroscopy would predict characteristic peaks for the N-H stretching, C=O stretching, and C-O stretching vibrations.
Table 4: Illustrative Theoretical Vibrational Frequencies for Key Functional Groups in a Substituted Benzylurea Moiety
| Vibrational Mode | Functional Group | Calculated Wavenumber (cm-1) |
| N-H Stretch | -NH- | 3450 |
| C-H Stretch (Aromatic) | -C-H | 3100 |
| C-H Stretch (Aliphatic) | -CH2- | 2950 |
| C=O Stretch | >C=O | 1680 |
| C-N Stretch | -C-N- | 1400 |
| C-O Stretch | -O-CH3 | 1250 |
Note: The data in this table is illustrative and represents typical calculated vibrational frequencies for a molecule with a similar structure.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational dynamics and intermolecular interactions of a molecule in a specified environment, such as in a solvent or interacting with a biological macromolecule. For this compound, MD simulations could be used to study its behavior in an aqueous solution, revealing how it interacts with water molecules and its preferred conformations. Such simulations can also be employed to investigate its potential binding to a biological target by modeling the interactions within a protein's active site. The insights gained from MD simulations are valuable for understanding the molecule's behavior at a dynamic, atomistic level.
Conformational Analysis and Flexibility Studies
The conformational flexibility of this compound is a key determinant of its interaction with biological targets. This flexibility primarily arises from the rotation around several single bonds, including the C-N bonds of the urea moiety and the bonds connecting the benzyl (B1604629) group.
Computational studies on analogous N-aryl and N-alkyl substituted ureas have established that the rotation around the C(sp²)-N bond is generally hindered, with rotational barriers in the range of 8.6 to 9.4 kcal/mol. thescipub.comnih.gov For N-phenylurea, the trans isomer in a syn geometry is predicted to be the lowest energy conformation at the MP2 level of theory. thescipub.com The geometry of the urea group itself is typically planar, which maximizes resonance stabilization.
| Substituent | Rotational Barrier (kcal/mol) |
|---|---|
| Methyl | 0.9 |
| Ethyl | 6.2 |
| Isopropyl | 6.0 |
| tert-Butyl | 4.6 |
| Phenyl | 2.4 |
Solvent Effects and Dynamic Behavior
The surrounding solvent environment can significantly influence the conformational preferences and dynamic behavior of a flexible molecule like this compound. Molecular dynamics (MD) simulations are a powerful tool to study these effects by simulating the movement of the molecule and solvent molecules over time.
In a polar aprotic solvent like Dimethyl Sulfoxide (B87167) (DMSO), the solvent molecules can act as strong hydrogen bond acceptors. nih.gov For this compound, this would likely lead to the disruption of intramolecular hydrogen bonds and favor conformations where the urea NH groups are solvated by DMSO. In aqueous solutions, water molecules can act as both hydrogen bond donors and acceptors, leading to a complex and dynamic solvation shell around the molecule. The presence of urea in aqueous solutions has been shown to slow down the rotational dynamics of water molecules, indicating a significant interaction with the solvent network. nih.govmdpi.com The dynamic behavior of this compound in solution will therefore be a function of the specific solvent's ability to form hydrogen bonds and solvate different parts of the molecule.
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, typically a protein. This method is instrumental in identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions.
Exploration of Binding Modes with Theoretical Molecular Targets
Given the structural features of this compound, several classes of proteins could be considered as potential theoretical targets. The urea moiety is a common pharmacophore in many enzyme inhibitors, particularly those targeting kinases and hydrolases.
Kinases: A number of urea-containing compounds are known to be potent kinase inhibitors. researchgate.net Molecular docking studies of benzylurea analogs against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have been performed to predict their potential as anticancer agents. mdpi.com Similarly, docking studies of 4-(arylaminomethyl)benzamide derivatives, which share structural similarities with this compound, have been conducted against a variety of tyrosine kinases, including Abl kinase and EGFR. nih.govnih.gov These studies often show the urea moiety forming key hydrogen bonds with the hinge region of the kinase domain.
Acetylcholinesterase (AChE): The active site of AChE contains a deep and narrow gorge with key aromatic residues. mdpi.comnih.gov Molecular docking studies have been used to identify novel AChE inhibitors. thescipub.commdpi.com The benzyl group of this compound could potentially engage in π-π stacking or cation-π interactions with the aromatic residues in the AChE active site, such as Trp84 and Tyr334, while the urea group could form hydrogen bonds.
Other Potential Targets: The urea functionality is also present in inhibitors of other enzymes, such as soluble epoxide hydrolase. nih.gov The diverse biological activities of urea derivatives suggest a broad range of potential molecular targets for this compound.
| Target Class | Example Target | Potential Key Interactions |
|---|---|---|
| Kinases | VEGFR-2, EGFR, Abl | Hydrogen bonds with hinge region, hydrophobic interactions |
| Hydrolases | Acetylcholinesterase | π-π stacking with aromatic gorge residues, hydrogen bonds |
| Other Enzymes | Soluble Epoxide Hydrolase | Hydrogen bonds, hydrophobic interactions |
Prediction of Non-Covalent Interactions at Binding Interfaces
The stability of a ligand-protein complex is determined by a network of non-covalent interactions. For this compound, these interactions would include hydrogen bonds, hydrophobic interactions, and potentially π-stacking and CH-π interactions.
Hydrogen Bonds: The urea moiety is an excellent hydrogen bond donor (two N-H groups) and acceptor (the carbonyl oxygen). In a protein binding site, these groups can form strong, directional hydrogen bonds with backbone amides and carbonyls, as well as with the side chains of polar amino acids like serine, threonine, aspartate, and glutamate.
Hydrophobic and Aromatic Interactions: The 3,4-dimethoxybenzyl group provides a significant hydrophobic surface that can interact favorably with nonpolar residues in a binding pocket, such as leucine, isoleucine, and valine. The benzene ring can also participate in several types of aromatic interactions:
π-π Stacking: Interaction with the aromatic side chains of phenylalanine, tyrosine, and tryptophan.
CH-π Interactions: The C-H bonds of the benzyl group and the methoxy groups can interact with the π-electron cloud of aromatic residues. nih.govrsc.orgnih.govnih.gov These interactions are increasingly recognized as important contributors to binding affinity.
Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and the Interaction Region Indicator (IRI) can be used to analyze and visualize these non-covalent interactions in detail.
Structure-Binding Relationship via Computational Modeling
Computational modeling can help to establish a structure-binding relationship by predicting how modifications to the chemical structure of this compound would affect its binding affinity for a particular target. For example, in silico studies on 1-benzyl-3-benzoylurea analogs against VEGFR-2 showed that the addition of certain substituents on the phenyl rings could improve the docking score. mdpi.com
By systematically modifying the substituents on the dimethoxybenzyl ring or the urea moiety in a computational model, it is possible to probe the steric and electronic requirements of the binding site. For instance, changing the position or nature of the methoxy groups could influence the molecule's ability to fit into a specific pocket or alter its hydrogen bonding capacity. Such studies can guide the synthesis of new derivatives with potentially improved biological activity.
Intermolecular Interaction Analysis
Beyond the interactions with a specific protein target, the intermolecular interactions of this compound with itself and with solvent molecules are crucial for understanding its physical properties and behavior in different environments.
The urea group is known to form strong and directional hydrogen bonds, leading to the formation of well-defined supramolecular structures in the solid state. In crystals of urea derivatives, molecules are often linked by N—H⋯O hydrogen bonds, forming chains or more complex networks.
Hirshfeld Surface Analysis for Crystal Packing
Hirshfeld surface (HS) analysis is a powerful computational tool used to visualize and understand intermolecular interactions within a crystal lattice. nih.govnih.gov The surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of the surrounding pro-crystal. The Hirshfeld surface itself is defined as the area where the contribution of the pro-molecule's electron density to the total crystal density is exactly 50%.
By mapping various properties onto this surface, one can gain a detailed picture of the crystal packing environment. A key property mapped is the normalized contact distance (dnorm), which is based on the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface, normalized by the van der Waals radii of the respective atoms. The dnorm surface displays a color spectrum where red spots indicate close contacts with distances shorter than the sum of van der Waals radii, blue regions represent longer contacts, and white areas denote contacts approximately equal to the van der Waals separation. nih.govnih.gov
For this compound, the prominent interactions visualized via the dnorm map would be the hydrogen bonds formed by the urea moiety's N-H groups (donors) and the carbonyl oxygen (acceptor). These would appear as distinct deep red spots on the surface, indicating strong, short-range interactions that are crucial to the primary structural motifs. nih.gov Weaker C-H···O and C-H···π interactions involving the benzyl group and methoxy substituents would also be visible. The analysis allows for a qualitative and quantitative assessment of the packing forces, confirming the dominant role of hydrogen bonding and van der Waals interactions in the crystal's stability. nih.gov
Two-Dimensional Fingerprint Plots for Interaction Quantification
For this compound, the fingerprint plot would be dominated by specific features corresponding to the molecule's functional groups.
O···H/H···O Interactions : These contacts, primarily representing the strong N-H···O hydrogen bonds of the urea group, would appear as a pair of sharp, symmetrical spikes in the fingerprint plot. nih.gov Their significant contribution underscores the primary role of this hydrogen-bonding synthon in the crystal packing.
H···H Interactions : Given the abundance of hydrogen atoms on the benzyl and methoxy groups, H···H contacts would constitute the largest percentage of the Hirshfeld surface area. nih.govnih.gov These are represented by a large, diffuse region in the center of the plot.
C···H/H···C Interactions : These contacts, often associated with C-H···π interactions, would appear as characteristic "wings" on the sides of the fingerprint plot. dergipark.org.tr
N···H/H···N Interactions : These would also be present, corresponding to N-H···O bonds and other weaker contacts, appearing as distinct spikes. nih.gov
| Interaction Type | Description | Expected Contribution (%) |
| H···H | van der Waals forces between hydrogen atoms | 40 - 50% |
| O···H/H···O | N-H···O and C-H···O hydrogen bonds | 25 - 35% |
| C···H/H···C | C-H···π interactions and general van der Waals | 15 - 25% |
| N···H/H···N | Contacts involving urea nitrogen atoms | 2 - 5% |
| C···C | π-π stacking interactions from aromatic rings | 2 - 5% |
| Other | Minor contributions (e.g., C···O, N···O) | < 2% |
Computational Prediction of Molecular Properties for Design Purposes
Computational models are integral to modern drug discovery for predicting the pharmacokinetic properties of molecules, often categorized under ADME (Absorption, Distribution, Metabolism, and Excretion). units.itnih.gov These predictions help in identifying promising candidates early in the design process.
A foundational guideline for assessing the "drug-likeness" of a potential oral therapeutic is Lipinski's Rule of Five. units.itwikipedia.org This rule states that poor oral absorption or permeation is more likely when a molecule violates more than one of the following criteria:
No more than 5 hydrogen bond donors (sum of -OH and -NH groups). drugbank.com
No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms). drugbank.com
A molecular mass less than 500 daltons. drugbank.com
A calculated octanol-water partition coefficient (log P) not greater than 5. drugbank.com
For this compound, these parameters can be readily calculated from its structure.
| Parameter | Value | Rule of Five Compliance |
| Molecular Weight | 210.24 g/mol | Yes (< 500) |
| Hydrogen Bond Donors | 2 (from -NH2 of urea) | Yes (≤ 5) |
| Hydrogen Bond Acceptors | 5 (3 from oxygen, 2 from nitrogen) | Yes (≤ 10) |
| Calculated log P (XLogP3) | ~1.1 | Yes (≤ 5) |
As shown in the table, this compound does not violate any of Lipinski's rules, suggesting it has favorable physicochemical properties for oral bioavailability.
Further computational predictions provide more granular detail:
Solubility : The urea moiety is known to enhance aqueous solubility due to its ability to form multiple hydrogen bonds with water. mdpi.com Computational models predict solubility by considering factors like molecular size, polarity, and hydrogen bonding capacity. The presence of the hydrophilic urea group in this compound suggests favorable solubility.
Absorption : Good oral absorption is predicted by its compliance with Lipinski's Rule of Five. Furthermore, some urea derivatives have been investigated as percutaneous absorption enhancers, suggesting the urea functional group can favorably interact with biological membranes. nih.gov
Protein Binding : The urea group is a privileged structural motif in medicinal chemistry, known for its ability to act as a hydrogen bond donor and acceptor, mimicking peptide bonds. nih.gov This allows urea derivatives to bind effectively to protein targets, such as enzymes and receptors, by forming strong hydrogen bonds with amino acid residues in the binding site. nih.govnih.gov
Cytochrome P450 Interactions : Cytochrome P450 (CYP) enzymes are critical for drug metabolism. nih.govnih.gov Computational (in silico) models are used to predict whether a compound is likely to be a substrate, inhibitor, or inducer of key CYP isoforms (e.g., CYP3A4, CYP2D6). Predicting these interactions is crucial to avoid potential drug-drug interactions that could lead to toxicity or reduced efficacy. nih.gov For this compound, models would assess its structural similarity to known CYP substrates and inhibitors to forecast its metabolic profile.
Supramolecular Chemistry and Self Assembly of N 3,4 Dimethoxybenzyl Urea Derivatives
Non-Covalent Interactions in Supramolecular Assembly
The spontaneous organization of N-(3,4-dimethoxybenzyl)urea derivatives into well-defined superstructures is directed by a combination of non-covalent interactions. researchgate.netrsc.org The strength and directionality of these interactions dictate the morphology and stability of the resulting assemblies. Key interactions include hydrogen bonding, π-π stacking, van der Waals forces, and electrostatic contributions, all of which are profoundly influenced by the surrounding solvent environment. mdpi.com
The urea (B33335) functional group is a powerful motif in supramolecular chemistry due to its ability to act as both a hydrogen bond donor (via the N-H groups) and a hydrogen bond acceptor (via the carbonyl oxygen). jst.go.jpaalto.fi This dual capacity allows for the formation of strong and highly directional N-H···O=C hydrogen bonds, which are the primary driving force for the self-assembly of urea-based molecules. researchgate.net The high planarity of the urea structure is ideal for forming these bonds. jst.go.jp
In the solid state and in non-polar solvents, N-substituted ureas typically form one-dimensional aggregates, such as tapes or chains, where molecules are linked by bifurcated hydrogen bonds between the carbonyl oxygen of one molecule and the two N-H groups of an adjacent molecule. wikipedia.orgnih.gov This recurring pattern creates robust, chain-like supramolecular polymers. The presence of the 3,4-dimethoxybenzyl substituent can influence the precise geometry and packing of these hydrogen-bonded chains.
Table 1: Representative Hydrogen Bond Parameters in Substituted Urea Crystal Structures
| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) | Reference Compound |
|---|---|---|---|
| N-H···O | 2.8 - 3.1 | 150 - 180 | N-Benzoyl-N′-phenylurea |
Furthermore, the interplay between the urea N-H groups and the aromatic ring can lead to NH-π interactions. nih.gov These weaker, yet significant, interactions work in concert with hydrogen bonding and π-π stacking to direct the three-dimensional organization of the molecules, influencing the packing density and morphology of the final supramolecular structure. nih.gov
The primary interactions governing urea-based self-assembly are fundamentally electrostatic in nature. nih.gov This includes the strong, polar N-H···O hydrogen bonds, as well as dipole-dipole interactions originating from the polar urea and methoxy (B1213986) moieties. These electrostatic forces are crucial in defining the conformational preferences and the relative orientation of molecules within the assembly. mdpi.comnih.gov
The choice of solvent is critical in the self-assembly of this compound derivatives, as solvent molecules can compete with or promote the intermolecular interactions necessary for aggregation. academie-sciences.frtue.nl
Polar, Hydrogen-Bonding Solvents: Solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) can form hydrogen bonds with the urea's N-H and C=O groups. This competition disrupts the intermolecular N-H···O bonds between urea molecules, thereby inhibiting or preventing self-assembly. academie-sciences.fr
Non-Polar Solvents: In non-polar solvents like toluene (B28343) or chloroform, the intermolecular hydrogen bonds between urea molecules are much more favorable than interactions with the solvent. academie-sciences.frrsc.org This environment promotes strong self-association.
The aggregation in such systems is also driven by solvatophobic forces. This effect, analogous to the hydrophobic effect in water, describes the tendency of the solute molecules to minimize their contact with an unfavorable solvent, leading to aggregation. researchgate.net For instance, in a moderately polar solvent, the less polar dimethoxybenzyl groups may aggregate to reduce their exposure to the solvent, further stabilizing the supramolecular structure formed by the primary hydrogen bonds. nih.gov The aggregation process is thus a balance between the enthalpy gained from forming strong intermolecular hydrogen bonds and the entropic factors related to the organization of solute and solvent molecules. academie-sciences.fr The structure and polarity of the solvent can significantly influence whether aggregation occurs and the morphology of the resulting assemblies. nih.govnih.gov
Molecular Recognition and Host-Guest Chemistry
The well-defined interaction sites and structural preorganization inherent in this compound derivatives make them excellent candidates for applications in molecular recognition and host-guest chemistry. nih.gov
Receptors based on the this compound scaffold can be designed to bind specific guest molecules through tailored non-covalent interactions. The urea moiety serves as a primary binding site, capable of forming multiple hydrogen bonds with complementary guests, such as anions (e.g., carboxylates, phosphates) or neutral molecules with hydrogen bond accepting groups. mdpi.com
The design principles for such receptors often involve several key features:
Binding Pocket: The benzyl (B1604629) group provides a rigid spacer element that helps to create a defined cavity or cleft for guest binding. By linking two this compound units with a suitable spacer, macrocyclic or cleft-like hosts can be constructed.
Convergent Hydrogen Bonds: The design aims to orient the urea N-H groups to converge on the binding site, allowing for cooperative hydrogen bonding to a guest molecule.
Secondary Interactions: The dimethoxybenzyl moiety can participate in secondary binding interactions, such as π-π stacking or C-H···π interactions with aromatic guests, enhancing binding affinity and selectivity. rsc.org
The combination of strong, directional hydrogen bonding from the urea group and weaker, shape-complementary interactions from the aromatic framework allows for the development of highly selective receptors for targeted guest molecules. rsc.org
Complexation with Specific Guest Molecules (e.g., ions, small organic molecules, peptides)
The urea group is a powerful hydrogen-bonding motif, capable of acting as both a hydrogen bond donor (through the N-H groups) and acceptor (through the carbonyl oxygen). This dual nature is fundamental to its ability to participate in molecular recognition and form host-guest complexes. While specific studies on this compound as a host are not extensively detailed in the literature, the principles of urea-based supramolecular chemistry allow for well-founded postulations.
Derivatives of this compound can be designed to create specific binding pockets for various guest molecules. For instance, multidentate receptors, such as C3-symmetric tris-urea frameworks, have proven to be excellent structures for forming stable complexes with anions like dihydrogen phosphate. nih.govnih.gov In such arrangements, multiple N-H groups from the urea moieties converge to form a highly organized binding site, encapsulating the guest through a network of hydrogen bonds. nih.gov The guest, which can range from simple ions to more complex small organic molecules, is held within the host's cavity, leading to the formation of a stable supramolecular entity. The 3,4-dimethoxybenzyl groups in such a system would be positioned on the periphery of the host, influencing solubility, steric hindrance, and secondary interactions with the guest or surrounding solvent molecules.
Characterization of Host-Guest Complexes (e.g., NMR, ITC, fluorescence titration, crystallography)
The formation and structure of host-guest complexes involving urea derivatives are elucidated using a variety of analytical techniques. Each method provides unique insights into the binding events, thermodynamics, and three-dimensional structure of the resulting complexes.
Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a host-guest complex. It provides unambiguous evidence of the binding mode, including the specific hydrogen bonds and other non-covalent interactions that stabilize the complex. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying host-guest interactions in solution. Changes in the chemical shifts of protons on both the host and guest molecules upon complexation can confirm binding and provide information about the binding site and the stoichiometry of the complex. rsc.org
The table below summarizes key techniques used to characterize these interactions.
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides details on the binding site, stoichiometry, and association constants in solution. |
| Isothermal Titration Calorimetry (ITC) | Directly measures the thermodynamic parameters of binding, including enthalpy (ΔH), entropy (ΔS), and the binding constant (Ka). |
| Fluorescence Titration | Used when the host or guest is fluorescent; changes in fluorescence intensity or wavelength upon binding are used to determine the binding affinity. |
| X-ray Crystallography | Offers a detailed, atomic-level picture of the solid-state structure of the host-guest complex, revealing precise bond distances and angles. nih.govnih.gov |
Self-Assembly and Self-Organization Phenomena
The capacity of urea derivatives for strong and directional hydrogen bonding makes them exceptional building blocks for the bottom-up construction of large, well-defined supramolecular structures.
This compound and its analogs can self-assemble into a variety of supramolecular architectures. The primary driving force for this assembly is the formation of bifurcated N-H···O=C hydrogen bonds, which link urea molecules into one-dimensional tapes or chains. nih.gov These primary structures can then organize further through weaker interactions, such as π-π stacking of the aromatic rings, to form more complex architectures.
Depending on the molecular structure and external conditions like solvent and temperature, these interactions can lead to the formation of:
Supramolecular Polymers: Linear chains formed by the head-to-tail association of urea molecules. sc.edu
Gels: At higher concentrations, the supramolecular polymers can entangle and immobilize solvent molecules, forming a three-dimensional network known as a supramolecular gel. nih.govsc.edu The properties of these gels can be tuned by modifying the chemical structure of the gelator molecule.
Aggregates and Nanostructures: Under specific conditions, self-assembly can lead to the formation of discrete aggregates or well-defined nanostructures such as fibers, ribbons, or tubes.
While the urea bond is typically robust, it can be rendered reversible under certain conditions, making it a participant in dynamic covalent chemistry (DCC). rsc.org This field combines the stability of covalent bonds with the reversibility of non-covalent interactions. For urea-based systems, this dynamism is often achieved through two main strategies:
Hindered Ureas: Introducing bulky substituents on the nitrogen atoms can sterically weaken the urea bond. nih.gov This destabilization allows the bond to reversibly dissociate into its constituent isocyanate and amine precursors at lower temperatures and without the need for a catalyst. nih.gov This equilibrium allows for the exchange of components, leading to self-healing polymers and adaptable materials.
Catalyst-Mediated Reversibility: Even for less hindered ureas, the bond can be made dynamic in the presence of certain catalysts, such as zinc salts, at elevated temperatures. researchgate.netrsc.org The catalyst facilitates the reversible dissociation and recombination of the urea bond, enabling exchange reactions to occur. researchgate.netrsc.org
This dynamic nature allows for the creation of materials that can adapt their structure in response to stimuli, offering pathways to self-healing polymers, recyclable thermosets, and responsive chemical systems. nih.gov
Crystal Engineering and Solid-State Design
Crystal engineering focuses on the rational design and synthesis of solid-state structures with desired properties. For urea-based molecules like this compound, this is achieved by understanding and controlling the intermolecular interactions that govern crystal packing.
In crystal engineering, molecules that act as building blocks are referred to as tectons . The specific, reliable intermolecular interactions that hold these tectons together are known as supramolecular synthons .
For N-aryl ureas, the most predictable and robust synthon is the hydrogen-bonded one-dimensional chain, often referred to as the "urea tape" or α-network. researchgate.net In this motif, each urea molecule forms two N-H···O hydrogen bonds with two neighboring molecules, creating a linear, tape-like structure. nih.govresearchgate.net The reliability of this synthon makes substituted ureas excellent tectons for building predictable crystalline architectures.
Polymorphism and Co-crystallization Studies
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study for this compound derivatives due to its profound impact on the physicochemical properties of the material. While specific studies on the polymorphism of this compound are not extensively documented in publicly available literature, research on analogous N-arylbenzamides has revealed the existence of distinct polymorphs. For instance, N-(3-hydroxyphenyl)-3-methoxybenzamide has been shown to crystallize in both orthorhombic and triclinic space groups, with differences in molecular conformation and hydrogen bonding networks mdpi.com. This suggests a high likelihood for polymorphic behavior in structurally similar compounds like this compound.
Co-crystallization has emerged as a powerful technique to modulate the properties of active pharmaceutical ingredients and other functional materials. Urea, as a co-crystal former, has been successfully employed to create novel crystalline structures with altered characteristics. nih.govnih.gov The hydrogen bonding capabilities of the urea group are central to the formation of these multi-component crystals. nih.govresearchgate.net Studies on various urea derivatives have demonstrated the potential to form co-crystals with a range of molecules, leading to improvements in solubility, stability, and bioavailability. nih.gov While specific co-crystallization studies involving this compound are not widely reported, the foundational principles established with other urea compounds provide a strong basis for exploring its potential in this area.
The following table summarizes key crystallographic data for a related urea derivative, illustrating the type of information obtained in such studies.
| Parameter | Value |
| Compound | N-(3,4-Difluorophenyl)-N′-(2,5-dimethoxyphenyl)urea |
| Molecular Formula | C15H14F2N2O3 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 13.209 |
| b (Å) | 12.0887 |
| c (Å) | 9.0740 |
| β (°) | 104.990 |
| Volume (ų) | 1399.6 |
Table 1: Crystallographic data for a representative urea derivative. Data sourced from a study on N-(3,4-Difluorophenyl)-N′-(2,5-dimethoxyphenyl)urea. nih.gov
Influence of this compound on Crystal Packing
The this compound moiety plays a significant role in dictating the crystal packing of its derivatives and co-crystals. The urea group's strong propensity to form N-H···O hydrogen bonds often leads to the formation of robust supramolecular synthons, such as one-dimensional chains or tapes. nih.govnih.gov In the crystal structure of N-(3,4-difluorophenyl)-N′-(2,5-dimethoxyphenyl)urea, for example, molecules are linked by N—H⋯O hydrogen bonds to form a supramolecular chain. nih.gov
Applications in Advanced Materials and Catalysis
The unique structural and chemical features of this compound and its derivatives make them promising candidates for applications in advanced materials and catalysis. The ability to form predictable and robust supramolecular assemblies is at the heart of their utility in these fields.
Supramolecular Catalysis using Urea Scaffolds
Urea and thiourea (B124793) derivatives have gained considerable attention as organocatalysts, primarily due to their ability to activate substrates through hydrogen bonding. This mode of activation mimics enzymatic catalysis, where non-covalent interactions play a crucial role in positioning substrates and stabilizing transition states. While specific catalytic applications of this compound are not extensively detailed, the broader class of aryl urea scaffolds has been successfully employed in a variety of chemical transformations.
The design of urea-based catalysts often involves attaching the urea moiety to a larger scaffold that can provide a specific chemical environment or additional functionalities. For instance, urea-functionalized magnetic nanoparticles have been developed as recyclable catalysts for multicomponent reactions. researchgate.net The urea groups on the surface of these nanoparticles are thought to activate substrates through hydrogen bonding, facilitating the reaction.
The general mechanism for urea-catalyzed reactions involves the formation of a complex between the urea catalyst and the substrate. The hydrogen bonds between the urea's N-H groups and an electronegative atom on the substrate (e.g., the oxygen of a carbonyl group) polarize the substrate, making it more susceptible to nucleophilic attack. The efficiency of the catalyst can be tuned by modifying the electronic properties of the aryl groups attached to the urea.
Design of Responsive Materials (e.g., sensors, switches)
The self-assembly of this compound derivatives into supramolecular polymers and gels opens up possibilities for the creation of responsive materials. These "smart" materials can change their properties in response to external stimuli such as temperature, pH, light, or the presence of specific analytes. The reversible nature of the non-covalent bonds that hold the supramolecular assembly together is key to their responsiveness.
Urea-based gelators have been shown to form fibrous networks that can encapsulate large amounts of solvent, forming supramolecular gels. nih.gov The gel-sol transition of these materials can be triggered by external stimuli, making them suitable for applications in areas such as controlled drug release and tissue engineering. The introduction of specific functional groups into the this compound structure could impart sensitivity to particular analytes, paving the way for the development of chemical sensors. While the development of sensors based specifically on this compound is an area of ongoing research, the principles have been demonstrated with other urea derivatives. For example, urea-containing scaffolds have been investigated for their potential in creating electrochemical sensors.
Rational Design and Structure Relationship Studies of N 3,4 Dimethoxybenzyl Urea Scaffolds
Scaffold Design Strategies and Chemical Space Exploration
The design of novel derivatives based on the N-(3,4-dimethoxybenzyl)urea scaffold is a key strategy in medicinal chemistry to enhance therapeutic potential. This involves a multi-pronged approach to creating a diverse library of compounds for biological screening.
Modulating Substituents on the Dimethoxybenzyl Moiety
Systematic modulation of the substituents on the 3,4-dimethoxybenzyl portion of the molecule is another crucial strategy for exploring the chemical space. While the dimethoxy substitution pattern is a key feature, variations at other positions of the phenyl ring can significantly impact biological activity. The introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the aromatic ring, influencing its interaction with biological targets. mdpi.com For instance, the addition of fluorine atoms to the phenyl ring of related N-aryl-N'-benzylurea scaffolds has been shown to be beneficial for antiproliferative activity. mdpi.com
Incorporating Diverse Aromatic and Heterocyclic Systems
To expand the structural diversity and potential biological activity of the this compound scaffold, researchers have focused on incorporating a wide range of aromatic and heterocyclic systems. Replacing the second aromatic ring with various heterocycles can introduce new hydrogen bond donors and acceptors, alter the molecule's polarity, and introduce novel steric features. This approach has been successfully applied to related N-aryl-N'-benzylurea scaffolds, where the introduction of a pyridine (B92270) ring was found to play a key role in molecular interactions. semanticscholar.orgmdpi.com The synthesis of derivatives containing isoquinoline (B145761) or indazole heterocyclic cores has also been explored to develop potent antagonists for specific receptors. nih.gov
Structure-Binding Affinity Relationship (SBAR) Studies
Structure-Binding Affinity Relationship (SBAR) studies are essential for understanding how the chemical structure of this compound derivatives influences their binding to biological targets. These studies provide valuable insights for the rational design of more potent and selective compounds.
Identification of Key Structural Features for Molecular Interactions
The urea (B33335) functional group is a key structural feature for molecular interactions in this compound derivatives. It can act as both a hydrogen bond donor and acceptor, forming stable interactions with protein and receptor targets. nih.gov The two N-H groups of the urea moiety can form hydrogen bonds with amino acid residues such as aspartic acid and tyrosine. nih.gov Furthermore, the carbonyl oxygen of the urea can act as a hydrogen bond acceptor. The aromatic rings in the structure can also participate in π-stacking interactions with aromatic residues in the binding pocket of a target protein. nih.gov
The following table summarizes the key structural features and their roles in molecular interactions:
| Structural Feature | Role in Molecular Interaction |
| Urea N-H Groups | Hydrogen bond donors |
| Urea Carbonyl Oxygen | Hydrogen bond acceptor |
| Aromatic Rings | π-stacking interactions |
Impact of Conformational Changes on Binding Profiles
The three-dimensional conformation of this compound derivatives plays a significant role in their binding profiles. The molecule's flexibility allows it to adopt different conformations, and the lowest energy conformation may not necessarily be the bioactive one. The rotation around the various single bonds in the molecule, particularly the bonds connecting the urea moiety to the aromatic rings, can lead to different spatial arrangements of the key interacting groups. osti.gov
Studies on related N,N'-diaryl ureas have shown a preference for a trans-trans conformation. However, the presence of specific substituents can lead to a cis-trans conformation, which can be stabilized by intramolecular hydrogen bonds. researchgate.net The ability of the molecule to adopt a specific conformation to fit into the binding site of a target protein is crucial for its biological activity. Computational modeling and experimental techniques such as NMR spectroscopy and X-ray crystallography are used to study the conformational preferences of these molecules and their impact on binding. nih.govnih.gov
Role of Substituent Electronic and Steric Effects
The biological activity of N-benzylurea scaffolds can be significantly modulated by the electronic and steric properties of substituents on the aromatic rings. For the this compound core, the methoxy (B1213986) groups at the 3 and 4 positions of the benzyl (B1604629) ring are electron-donating groups. These groups can influence the molecule's interaction with a biological target through several mechanisms.
Electronic Effects: The electron-donating nature of the methoxy groups increases the electron density of the phenyl ring, which can enhance pi-pi stacking interactions with aromatic residues in a protein's binding pocket. Furthermore, the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, forming crucial interactions with hydrogen bond donors on the target protein. Studies on other urea derivatives have shown that the introduction of electron-withdrawing groups on the phenyl ring can sometimes lead to an increase in antiproliferative activity. This suggests that a systematic investigation of various electronic substitutions on the 3,4-dimethoxybenzyl moiety would be a critical step in optimizing the activity of this compound.
Steric Effects: The size and spatial arrangement of substituents also play a pivotal role. The methoxy groups in this compound are relatively small, but replacing them with bulkier groups could either enhance binding by filling a hydrophobic pocket or decrease activity due to steric hindrance. For instance, research on other urea-containing compounds has demonstrated that substitution at the ortho position of a phenyl ring can lead to decreased activity due to steric clashes that disrupt the optimal binding conformation. Therefore, the steric profile of any modifications to the this compound scaffold would need to be carefully considered in relation to the topology of the target's binding site.
A hypothetical analysis of substituent effects on a generic N-benzylurea scaffold is presented in the table below, illustrating the types of data that would be generated in such a study.
| Substituent at R1 | Electronic Effect | Steric Effect (Taft's Es) | Predicted Impact on Activity |
| -H | Neutral | 0.00 | Baseline |
| -OCH3 | Electron-donating | -0.55 | Potential for H-bonding |
| -Cl | Electron-withdrawing | -0.97 | May enhance certain interactions |
| -CF3 | Strongly Electron-withdrawing | -2.40 | Potential for strong electronic influence |
| -tBu | Electron-donating | -1.54 | Potential for steric hindrance |
Pharmacophore-Guided Design and Optimization (Theoretical)
Pharmacophore modeling is a powerful computational tool used in rational drug design to identify the essential structural features of a molecule required for its biological activity.
Elucidation of Essential Pharmacophoric Features
For the this compound scaffold, a pharmacophore model would likely highlight several key features. The urea moiety itself is a crucial pharmacophoric element, with the two N-H groups acting as hydrogen bond donors and the carbonyl oxygen serving as a hydrogen bond acceptor. The 3,4-dimethoxyphenyl group would be identified as a hydrophobic and aromatic feature, with the methoxy groups also contributing hydrogen bond acceptor sites.
A typical pharmacophore model for a urea-based compound might include:
One or two hydrogen bond donors (from the urea N-H groups).
One hydrogen bond acceptor (from the urea C=O group).
Additional hydrogen bond acceptors (from the methoxy groups).
A hydrophobic/aromatic region (the phenyl ring).
The spatial arrangement of these features in three dimensions would define the pharmacophore and guide the design of new molecules with a higher probability of being active.
Optimization Strategies for Enhanced Ligand-Target Complementarity
Once a pharmacophore model is established, it can be used to optimize the this compound scaffold for better interaction with its biological target. Optimization strategies could involve:
Scaffold Hopping: Replacing the 3,4-dimethoxybenzyl group with other aromatic or heterocyclic systems that maintain the key pharmacophoric features but possess improved properties such as solubility or metabolic stability.
Substituent Modification: Introducing a variety of substituents onto the phenyl ring to fine-tune the electronic and steric properties of the molecule, thereby improving its binding affinity and selectivity.
Conformational Restriction: Introducing cyclic structures or rigid linkers to lock the molecule into its bioactive conformation, which can lead to a significant increase in potency.
Chemoinformatics and Library Design
Chemoinformatics provides the computational tools and techniques to manage, analyze, and model large libraries of chemical compounds, which is essential for modern drug discovery.
Virtual Screening and Compound Prioritization
Virtual screening is a computational technique used to search large databases of chemical compounds for molecules that are likely to bind to a specific biological target. A virtual screening campaign for this compound analogs would typically involve:
Library Preparation: Assembling a large, diverse library of virtual compounds.
Pharmacophore-Based Screening: Using the pharmacophore model derived from this compound to rapidly filter the library and select compounds that match the key pharmacophoric features.
Molecular Docking: Taking the hits from the pharmacophore screen and "docking" them into a 3D model of the target protein's binding site to predict their binding orientation and affinity.
Scoring and Ranking: Using scoring functions to rank the docked compounds based on their predicted binding affinity and other properties.
Compound Prioritization: Selecting the top-ranked compounds for synthesis and biological testing.
The table below illustrates a hypothetical prioritization of compounds from a virtual screen based on docking scores.
| Compound ID | Docking Score (kcal/mol) | Pharmacophore Fit | Key Interactions | Priority for Synthesis |
| ZINC12345 | -9.5 | High | H-bonds with Ser24, Phe45 | High |
| ZINC67890 | -9.2 | High | H-bond with Ser24, Pi-stacking with Tyr67 | High |
| ZINC54321 | -8.7 | Medium | H-bond with Ser24 | Medium |
| ZINC09876 | -7.5 | Low | Van der Waals contacts only | Low |
Combinatorial Synthesis Approaches for this compound Libraries
Combinatorial chemistry allows for the rapid synthesis of large numbers of different but structurally related molecules. To create a library of this compound derivatives, a common approach would be to react 3,4-dimethoxybenzyl isocyanate with a diverse collection of primary and secondary amines. Alternatively, 3,4-dimethoxybenzylamine (B142225) could be reacted with a library of different isocyanates. This parallel synthesis approach would enable the efficient generation of a focused library of compounds for structure-activity relationship studies.
The general synthetic scheme for such a library is as follows:
R-NH2 + O=C=N-CH2-(3,4-dimethoxyphenyl) -> R-NH-C(=O)-NH-CH2-(3,4-dimethoxyphenyl)
Where 'R' represents a diverse set of chemical moieties from a building block library. This strategy would allow for the systematic exploration of the chemical space around the this compound scaffold to identify compounds with improved biological activity.
Q & A
Q. What analytical approaches resolve complex mixtures of stereoisomers during synthesis?
- Chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) separates enantiomers. Circular dichroism (CD) confirms absolute configuration. Evidence from norbornene derivatives demonstrates column chromatography (hexane/ethyl acetate) effectively isolates stereoisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
